4-Ethyl-2-methoxyphenol
Overview
Description
4-Ethyl-2-methoxyphenol is a member of methoxybenzenes and a member of phenols . It is a natural product found in Bowdichia virgilioides, Brettanomyces anomalus, and other organisms . It is also a metabolite found in or produced by Saccharomyces cerevisiae . It is used as smoke flavoring in the food industry and displays antioxidant activity due to its phenolic composition . It is also present in red grapes and in red wines .
Synthesis Analysis
Based on the characteristic that Ca 2+ can react with 4-ethyl-2-methoxyphenol (EMP) to form a complexation with a phenol–calcium ratio of 4:1, a new extraction and purification method of EMP is developed .Molecular Structure Analysis
The molecular formula of 4-Ethyl-2-methoxyphenol is C9H12O2 . The IUPAC name is 4-ethyl-2-methoxyphenol . The InChI is InChI=1S/C9H12O2/c1-3-7-4-5-8 (10)9 (6-7)11-2/h4-6,10H,3H2,1-2H3 . The InChIKey is CHWNEIVBYREQRF-UHFFFAOYSA-N . The Canonical SMILES is CCC1=CC (=C (C=C1)O)OC .Chemical Reactions Analysis
The reaction that took place in the first stage is the neutralization reaction . In the second stage, a group with a stronger electron-donating effect was generated . This was because a hydroxyl oxygen atom caused the vibration absorption of the benzene ring skeleton . A mixed stage of neutralization reaction and the complexation reaction simultaneously occurred in the second stage .Physical And Chemical Properties Analysis
The molecular weight of 4-Ethyl-2-methoxyphenol is 152.19 g/mol .Scientific Research Applications
Chemical Separation and Purification
4-Ethyl-2-methoxyphenol (EMP) has been used in the development of new methods for chemical separation and purification . Specifically, it has been found that Ca2+ can react with EMP to form a complexation with a phenol-calcium ratio of 4:1 . This reaction has been leveraged to develop a new extraction and purification method for EMP .
Reaction Mechanism Studies
The reaction mechanism between EMP and calcium ions has been studied using a variety of characterizations, including in situ Fourier transform infrared spectrometer (FTIR), nuclear magnetic resonance (NMR), inductively coupled plasma optical emission spectrometer (ICP-OES), gas chromatography-mass spectrometry (GC-MS)/flame ionization detector (FID), elemental analysis, and thermogravimetric analysis . This research has provided valuable insights into the stages of the coordination reaction between Ca2+ and EMP .
Industrial Applications
While specific applications of 4-Ethyl-2-methoxyphenol are not widely documented, its close relative, 4-Methoxyphenol, is used as a starting material for the production of herbicides and fungicides . Given the structural similarity, it is plausible that EMP could have similar applications in the agricultural industry.
Enzymatic Activity and Protein Structure Studies
Again, drawing parallels with 4-Methoxyphenol, EMP could potentially be used in research as a model substrate for studying enzymatic activity and protein structure .
Chemical Synthesis
EMP is available from chemical suppliers like Sigma-Aldrich , suggesting its use in various chemical synthesis applications. It could serve as a starting material or intermediate in the synthesis of other complex organic compounds.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWNEIVBYREQRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047038 | |
Record name | 4-Ethyl-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless, oily liquid, warm, sweet, spicy, medicinal odour | |
Record name | 4-Ethyl-2-methoxyphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 4-Ethylguaiacol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
235.00 to 236.00 °C. @ 760.00 mm Hg | |
Record name | 4-Ethyl-2-methoxyphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
slightly soluble in water; miscible in oils, miscible (in ethanol) | |
Record name | 4-Ethylguaiacol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.056-1.066 | |
Record name | 4-Ethylguaiacol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Ethyl-2-methoxyphenol | |
CAS RN |
2785-89-9, 29760-89-2 | |
Record name | 4-Ethylguaiacol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2785-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Ethylguaiacol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylguaiacol | |
Source | ChemIDplus | |
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Record name | 4-Ethyl-2-methoxyphenol | |
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Record name | Phenol, 4-ethyl-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Ethyl-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylguaiacol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.637 | |
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Record name | 4-ETHYLGUAIACOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9NFD83BJ5 | |
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Record name | 4-Ethyl-2-methoxyphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-7 °C | |
Record name | 4-Ethyl-2-methoxyphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the characteristic aroma of 4-Ethyl-2-methoxyphenol, and in what products is it found?
A1: 4-Ethyl-2-methoxyphenol contributes a smoky, clove-like, or phenolic aroma to various products. It's a significant contributor to the peaty aroma of Islay scotch whiskies [, , ]. It is also found in other alcoholic beverages like rum [], cider [], and blueberry wine []. Additionally, it contributes to the characteristic aroma of Pixian Douban (broad bean paste) [] and soy sauce [, , , ].
Q2: How does the fermentation process influence the concentration of 4-Ethyl-2-methoxyphenol in soy sauce?
A2: Studies on Japanese soy sauces revealed that 4-Ethyl-2-methoxyphenol is a key aroma compound, but its concentration varies significantly among different soy sauce types []. While present in raw soy sauce, heating during processing may not significantly increase its levels, suggesting other precursors, like lignin, contribute to its formation [].
Q3: Can 4-Ethyl-2-methoxyphenol be considered a marker for certain products or processes?
A3: Yes, in certain contexts. For example, in yeast strains used for cider production, the presence of 4-Ethyl-2-methoxyphenol, along with 4-ethylphenol, can indicate off-flavors []. Additionally, it can be used as a potential marker for the identification of the plant pathogen Phytophthora cinnamomi in various growing environments [].
Q4: Does 4-Ethyl-2-methoxyphenol exhibit any biological activity?
A5: Research suggests potential antifungal activity. A study found 4-Ethyl-2-methoxyphenol, along with other phenolic compounds, in "Kuntan" (calcined rice chaff) smoke, which exhibited antifungal activity against Rhizoctonia solani and Alternalia mali [].
Q5: Are there any studies investigating the potential of 4-Ethyl-2-methoxyphenol in wound healing?
A6: Yes, a study on diabetic rats showed that distilled liquid smoke from coconut shells, containing 3.5% 4-Ethyl-2-methoxyphenol, improved the healing of traumatic ulcers []. Another study also demonstrated its potential in promoting oral ulcer healing in diabetic rats [].
Q6: How is 4-Ethyl-2-methoxyphenol typically produced?
A7: 4-Ethyl-2-methoxyphenol is often found as a natural byproduct of thermal decomposition processes like wood pyrolysis []. It can also be synthesized through the glycosidation of phenylpropanoid compounds [].
Q7: What are the major sources of 4-Ethyl-2-methoxyphenol?
A8: 4-Ethyl-2-methoxyphenol is found in various plant materials and their byproducts. Some key sources include coconut shells [, ], corncobs [], rice hulls [, ], and wood, particularly from the Eucalyptus genus [].
Q8: How is 4-Ethyl-2-methoxyphenol typically purified?
A9: A novel purification method utilizes the reaction between 4-Ethyl-2-methoxyphenol and calcium ions, forming a complex that can be separated and decomposed to obtain high-purity 4-Ethyl-2-methoxyphenol [].
Q9: What analytical techniques are employed to identify and quantify 4-Ethyl-2-methoxyphenol?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for identification and quantification of 4-Ethyl-2-methoxyphenol in various matrices, including food products [, , , , , , , , , , ], plant materials [, ], and microbial cultures []. Other techniques include headspace solid-phase microextraction (HS-SPME) coupled with GC-MS [, ], and stable isotope dilution assays (SIDAs) [, , , ].
Q10: What is the molecular formula and weight of 4-Ethyl-2-methoxyphenol?
A10: The molecular formula of 4-Ethyl-2-methoxyphenol is C9H12O2, and its molecular weight is 152.19 g/mol.
Q11: How does the structure of 4-Ethyl-2-methoxyphenol relate to its properties?
A12: The presence of a hydroxyl group and a methoxy group on the benzene ring influences its reactivity and contributes to its aroma profile. The ethyl group at the 4-position also plays a role in its specific interactions with biological targets [, ].
Q12: Has the dissociation of protonated 4-Ethyl-2-methoxyphenol been studied?
A13: Yes, tandem mass spectrometry studies have shown that protonated 4-Ethyl-2-methoxyphenol primarily dissociates through the loss of methanol (CH3OH) and carbon monoxide (CO), ultimately yielding a cyclopentadienyl ion [].
Q13: Is there any information available on the environmental impact of 4-Ethyl-2-methoxyphenol?
A14: While specific information on its environmental fate and effects is limited, its presence in wood smoke suggests it might contribute to the overall impact of biomass burning on air quality [].
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